Product packaging for (Carbamoylamino) benzoate(Cat. No.:CAS No. 108129-49-3)

(Carbamoylamino) benzoate

Cat. No.: B2688687
CAS No.: 108129-49-3
M. Wt: 180.163
InChI Key: VDYZDHTZJQGPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Early Investigations of Carbamoyl (B1232498) Benzoate (B1203000) Derivatives

The journey into understanding carbamoyl benzoate derivatives is intrinsically linked to the broader history of carbamate (B1207046) chemistry. Carbamates, esters of the unstable carbamic acid, have been a subject of scientific curiosity for over a century. nih.gov Early investigations into carbamate synthesis were marked by the development of foundational reactions that are still relevant today. Traditional methods for forming the carbamate linkage include the Hofmann, Curtius, and Lossen rearrangements, which all proceed through an isocyanate intermediate. wikipedia.orgacs.org

The first significant application of carbamates emerged in the mid-20th century with their widespread use as agricultural pesticides, beginning with the registration of Carbaryl in 1959. nih.gov This era marked a turning point, demonstrating the potent biological activity of the carbamate functional group and paving the way for its exploration in other fields. The discovery of the natural carbamate ester, physostigmine, in 1864, and its initial use for treating glaucoma, laid the early groundwork for the medicinal applications of this chemical class. nih.gov These pioneering efforts in synthesis and application provided the fundamental knowledge base for the subsequent, more targeted investigations into specific derivatives like (Carbamoylamino) benzoate.

Significance of the Carbamoyl-Benzoate Motif in Organic Chemistry

The carbamoyl-benzoate motif, which combines a carbamate group with a benzoate structure, holds considerable significance in various domains of organic chemistry due to its unique structural and electronic properties. The carbamate group is often considered a hybrid of an amide and an ester, conferring upon it a high degree of chemical and proteolytic stability. nih.govresearchgate.net This stability, coupled with its ability to participate in hydrogen bonding, makes the carbamate moiety an excellent peptide bond surrogate in medicinal chemistry. acs.orgresearchgate.net

This strategic replacement can enhance a molecule's ability to permeate cell membranes and modulate interactions with biological targets like enzymes and receptors. acs.org Consequently, carbamate derivatives are integral to the design of numerous therapeutic agents and prodrugs, where they can improve a parent compound's stability and pharmacokinetic profile. nih.govacs.org

Beyond medicine, the carbamoyl-benzoate structure is relevant in materials science and analytical chemistry. Carbamate and benzoate derivatives of natural polymers like cellulose (B213188) and amylose (B160209) have shown exceptional capabilities as chiral selectors for chromatographic separations, a critical process in the analysis and preparation of enantiomerically pure compounds. wikipedia.org Furthermore, the carbamate linkage is the fundamental repeating unit in polyurethanes, one of the most versatile classes of polymers. wikipedia.org The inherent properties of the carbamoyl-benzoate motif thus provide a versatile scaffold for chemists to build upon for a wide range of applications.

Table 1: Key Properties and Applications of the Carbamoyl-Benzoate Motif

Property/ApplicationDescriptionKey References
Chemical Stability The motif exhibits good chemical and proteolytic stability due to the resonance between the amide and ester functionalities. acs.org, nih.gov, researchgate.net
Peptide Bond Mimic It serves as a bioisostere for the peptide bond, used to increase the stability and cell permeability of peptide-based drugs. acs.org, researchgate.net
Prodrug Design The carbamate can be used to mask functional groups in a drug molecule, improving its delivery and release profile. acs.org, nih.gov
Hydrogen Bonding The N-H and C=O groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. acs.org
Chiral Recognition Derivatives are used in creating chiral stationary phases for the separation of enantiomers in chromatography. wikipedia.org
Polymer Chemistry The carbamate linkage is the basis for polyurethane polymers. wikipedia.org

Overview of Contemporary Research Trajectories for this compound

Modern research into this compound and its derivatives is characterized by a drive towards greater efficiency, sustainability, and novel applications. A significant focus of contemporary studies is the development of new synthetic methodologies that are milder and more efficient than traditional routes. organic-chemistry.org This includes the exploration of one-pot reactions and the use of photocatalysis to generate carbamates, avoiding harsh reagents and reaction conditions. organic-chemistry.org

In the realm of medicinal chemistry, researchers are actively designing and synthesizing novel this compound derivatives to probe biological systems. For instance, recent studies have explored N-3-benzoic-,N′,N′-diethyl carbamate for its antioxidant properties. researchgate.net Other research has focused on synthesizing and characterizing complex derivatives, such as those incorporating heterocyclic rings, to investigate their three-dimensional structure and potential as enzyme inhibitors. researchgate.net The synthesis of benzoate derivatives with potential neuroprotective activities similar to nerve growth factor is another active area of investigation. google.com

Furthermore, the application of carbamate derivatives continues to expand into new areas. There is ongoing research into the use of carbamate-based compounds as chemical nerve agents, which necessitates the development of new detection methods and a deeper understanding of their toxicological profiles. nih.govmdpi.com The microbial degradation of carbamates is also being studied to develop bioremediation strategies for these compounds in the environment. novapublishers.com

Table 2: Examples of Modern Synthetic Methods for Carbamate Derivatives

MethodDescriptionAdvantagesKey References
One-Pot Carbonylimidazolide Reaction A nucleophile is reacted with carbonylimidazolide in water to form carbamates, ureas, or thiocarbamates.High purity, simple filtration, no inert atmosphere required. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Aryl chlorides or triflates are coupled with sodium cyanate (B1221674) in the presence of an alcohol.Provides direct access to aryl carbamates and S-thiocarbamates. organic-chemistry.org
Indium Triflate Catalysis Alcohols react with urea (B33335) using indium triflate as a catalyst.Eco-friendly carbonyl source, good to excellent yields, simple workup. organic-chemistry.org
Photocatalyzed Oxidative Decarboxylation Oxamic acids are converted to an isocyanate intermediate using blue-light irradiation and a photocatalyst, which is then trapped by an alcohol.Avoids the direct handling of toxic isocyanates. organic-chemistry.org

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is broad, spanning multiple disciplines with a range of objectives. A primary goal is the continued development of novel and efficient synthetic routes. This includes creating methods that are more environmentally benign, have a higher atom economy, and allow for the construction of increasingly complex molecular architectures. organic-chemistry.org

In medicinal chemistry, the objective is to design and discover new therapeutic agents. Researchers are investigating how modifications to the this compound structure affect biological activity, with the aim of developing new drugs for a variety of diseases. nih.govresearchgate.net This involves quantitative structure-activity relationship (QSAR) studies to understand the interplay between the molecule's steric, electronic, and hydrophobic properties and its biological function. researchgate.net

From a materials science perspective, the goal is to create new functional materials. This includes the development of advanced polymers with tailored properties and novel chiral stationary phases for more effective analytical separations. wikipedia.orgwikipedia.org

Finally, a significant objective across all areas is the fundamental understanding of the chemical and physical properties of these compounds. This includes studying their reaction mechanisms, conformational preferences, and interactions at a molecular level, which provides the foundational knowledge needed to drive innovation in all applied fields. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O3 B2688687 (Carbamoylamino) benzoate CAS No. 108129-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(carbamoylamino) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(12)10-13-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYZDHTZJQGPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ONC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Carbamoylamino Benzoate

Classical Synthesis Approaches for (Carbamoylamino) benzoate (B1203000) and its Analogues

Traditional synthetic routes to (carbamoylamino) benzoates are built upon fundamental organic reactions that have been refined over decades. These methods are characterized by their reliability and broad applicability, often serving as the foundation for more complex, multi-step syntheses.

The formation of the benzoate ester is a critical step in the synthesis. This is typically achieved by reacting a carboxylic acid precursor, namely a (carbamoylamino)benzoic acid, with an alcohol.

One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the (carbamoylamino)benzoic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The reaction is reversible, and the equilibrium is driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed. researchgate.net

Another well-established technique involves the use of a condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC). google.com This method allows the esterification to proceed under milder conditions. The carboxylic acid and alcohol are combined in the presence of DCC, which activates the carboxyl group and facilitates the nucleophilic attack by the alcohol. The reaction's efficiency can be further improved by adding an acid catalyst like p-toluenesulfonic acid (pTSA). google.com

Reactant AlcoholResulting (Carbamoylamino) benzoate ProductCommon MethodReference
Methanol (B129727)Methyl (carbamoylamino)benzoateFischer-Speier researchgate.net
EthanolEthyl (carbamoylamino)benzoateFischer-Speier researchgate.net
IsopropanolIsopropyl (carbamoylamino)benzoateDCC/pTSA google.com
Benzyl AlcoholBenzyl (carbamoylamino)benzoateFischer-Speier nih.gov
1-HexanolHexyl (carbamoylamino)benzoateDCC/pTSA google.com

The introduction of the carbamoylamino (ureido) group can be accomplished through several carbamoylation strategies. The choice of strategy often depends on the available starting materials.

A primary route involves starting with an aminobenzoate ester (e.g., methyl aminobenzoate). This precursor can then be reacted with a suitable carbamoylating agent. For instance, reaction with an isocyanate (R-N=C=O) yields a substituted ureido group. Alternatively, reaction with potassium cyanate (B1221674) in the presence of an acid can introduce the unsubstituted carbamoyl (B1232498) group.

An alternative pathway begins with an aminobenzoic acid. The amino group is first converted to the carbamoylamino group. For example, 3-(carbamoylamino)benzoic acid, also known as 3-ureidobenzoic acid, is a known precursor that can be synthesized and then subsequently esterified as described in the previous section. cymitquimica.com The synthesis of such precursors can involve reacting the aminobenzoic acid with urea (B33335) or other carbamoylating agents. Some syntheses utilize reagents like chloroformates to generate carbamate (B1207046) intermediates which can then be converted to the final product. nih.gov

Starting MaterialCarbamoylating AgentResulting Functional GroupReference
Aminobenzoate EsterIsocyanate (R-N=C=O)N'-Substituted Ureido
Aminobenzoate EsterCarbamoyl chlorideUreido
Aminobenzoic AcidUreaUreido cymitquimica.com
Aminobenzoic AcidPotassium Cyanate/AcidUreido
Aminobenzoic AcidSubstituted ChloroformateCarbamate Intermediate nih.gov

Carbamoylation followed by Esterification: An aminobenzoic acid is used as the initial precursor. cymitquimica.combiosynth.com The amino group is first functionalized to form the carbamoylamino moiety, yielding a (carbamoylamino)benzoic acid intermediate. This intermediate is then subjected to esterification to form the final product. cymitquimica.com

Esterification followed by Carbamoylation: An aminobenzoic acid is first esterified to produce an aminobenzoate ester. Subsequently, the amino group of the ester is converted into the desired carbamoylamino group.

The choice between these sequences depends on factors like the reactivity of the functional groups and the compatibility of reagents with the rest of the molecule. For example, if the desired alcohol for esterification is sensitive to the conditions required for carbamoylation, the esterification is typically performed last. Key precursors like 2-, 3-, or 4-aminobenzoic acid and their corresponding esters are foundational to these synthetic plans. nih.govresearchgate.net

Synthetic SequenceStep 1: PrecursorStep 2: IntermediateStep 3: Final ProductReference
Sequence Ap-Aminobenzoic Acidp-(Carbamoylamino)benzoic acidAlkyl p-(carbamoylamino)benzoate researchgate.netcymitquimica.com
Sequence Bp-Aminobenzoic AcidEthyl p-aminobenzoate (Benzocaine)Ethyl p-(carbamoylamino)benzoate researchgate.netnih.gov

Advanced Synthetic Techniques and Optimization

To address the limitations of classical methods, such as harsh reaction conditions, long reaction times, and the generation of waste, modern synthetic chemistry has focused on developing more efficient and environmentally benign approaches.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.netnih.gov In the context of synthesizing (carbamoylamino) benzoates, these principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or pyridine (B92270) with more environmentally friendly alternatives such as ethanol, water, or even performing reactions under solvent-free conditions. researchgate.netmdpi.com For example, Fischer esterification often uses an excess of the alcohol reactant, which can also serve as the solvent. researchgate.net

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. rsc.org Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Alternative Energy Sources: Utilizing microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. ajrconline.org

Use of Recyclable Catalysts: Employing catalysts that can be easily recovered and reused, such as solid-supported acid catalysts for esterification or recyclable organocatalysts, reduces waste and cost. organic-chemistry.org

Synthetic StepConventional MethodGreen AlternativeKey BenefitReference
EsterificationH₂SO₄ catalyst, reflux for hoursMicrowave-assisted synthesisReduced time and energy ajrconline.org
Solvent UseDichloromethane, PyridineEthanol, Water, or solvent-freeReduced toxicity and waste researchgate.netmdpi.com
CatalystStoichiometric coupling agentsRecyclable solid acid catalystWaste reduction, reusability organic-chemistry.org

Catalysis is fundamental to modern organic synthesis, offering pathways to increase reaction rates, yields, and selectivity under milder conditions. upertis.ac.iddiva-portal.org For the synthesis of (carbamoylamino) benzoates, catalytic methods can be applied to both the esterification and carbamoylation steps.

In esterification, beyond simple mineral acids, Lewis acids or organocatalysts like 4-(N,N-dimethylamino)pyridine (DMAP) can be highly effective, especially when used in conjunction with activating agents like DCC. organic-chemistry.org The development of heterogeneous catalysts (solid-phase catalysts) simplifies product purification, as the catalyst can be removed by simple filtration.

Technique/CatalystApplication in SynthesisAdvantageReference
Heterogeneous Acid CatalystEsterification of (carbamoylamino)benzoic acidEasy separation and recycling of catalyst diva-portal.org
DMAP (Organocatalyst)Acylation / EsterificationHigh activity, mild conditions organic-chemistry.org
Biocatalysis (e.g., Lipases)Esterification / Amide formationHigh selectivity, mild conditions, green rsc.orgdiva-portal.org
Continuous Flow ReactorsMulti-step synthesisEnhanced safety, rapid optimization, scalability mit.eduwhiterose.ac.uk
Microwave-Assisted SynthesisEsterification / CarbamoylationDrastic reduction in reaction time ajrconline.org

Derivatization Pathways and Functionalization Strategies

The this compound scaffold serves as a versatile template in synthetic organic chemistry. Its structure, featuring a benzoate ester, a carbamoyl (urea) linkage, and an aromatic ring, presents multiple sites for chemical modification. Functionalization strategies can be directed at any of these regions to generate a diverse library of derivatives with tailored properties.

The benzoate ester group is a primary site for functionalization, allowing for the introduction of a wide array of substituents through several classic organic reactions. The reactivity of this moiety is well-established, and these transformations are generally applicable to the this compound framework.

Key transformations include:

Hydrolysis: The ester can be saponified under basic conditions (e.g., using sodium hydroxide) or hydrolyzed under acidic conditions to yield the corresponding (carbamoylamino)benzoic acid. This carboxylic acid is a crucial intermediate, enabling further reactions such as amide bond formation. Studies on various benzoate esters show that hydrolysis rates can be influenced by factors like the steric and electronic nature of the alcohol portion. unil.ch

Transesterification: This reaction involves converting one ester into another by reaction with an alcohol, typically in the presence of an acid or base catalyst. This pathway allows for the simple exchange of the alkyl or aryl group of the ester, which can be used to modulate the molecule's solubility and lipophilicity. unil.ch

Reduction: The ester group can be reduced to a primary alcohol (a (carbamoylamino)phenyl)methanol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the planar ester group into a tetrahedral carbinol, significantly altering the molecule's three-dimensional shape and polarity. organic-chemistry.org

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This introduces a new amide bond, further increasing the potential for hydrogen bonding interactions.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the ester carbonyl can produce tertiary alcohols, providing a route to introduce complex carbon-based substituents.

These modifications are summarized in the table below.

Reaction Type Typical Reagents Product Functional Group Significance
HydrolysisNaOH or H₃O⁺Carboxylic AcidCreates intermediate for amide coupling. unil.ch
TransesterificationR'-OH, Acid/Base CatalystNew EsterModulates solubility and physical properties. unil.ch
ReductionLiAlH₄Primary AlcoholAlters molecular geometry and polarity. organic-chemistry.org
AminolysisR'R''NHAmideIntroduces new hydrogen-bonding sites.
Grignard ReactionR'-MgXTertiary AlcoholAllows for complex carbon skeleton construction.

The electronic properties of the substituents on the aromatic ring profoundly influence the reactivity of the this compound scaffold in reactions such as electrophilic aromatic substitution. The two key functional groups attached to the ring, the carbamoylamino group and the benzoate ester, exert opposing electronic effects. libretexts.orgminia.edu.eg

Carbamoylamino Group (-NH-C(=O)-NH₂): The nitrogen atom directly attached to the aromatic ring possesses a lone pair of electrons. This pair can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density of the ring. stpeters.co.in This electron-donating effect makes the ring more nucleophilic and thus more reactive towards electrophiles. This group is considered an activating group and directs incoming electrophiles to the ortho and para positions relative to itself.

Benzoate Ester Group (-C(=O)-OR): The carbonyl group is electron-withdrawing due to the high electronegativity of the oxygen atom. It pulls electron density out of the aromatic ring through both inductive and resonance effects. stpeters.co.in This deactivates the ring, making it less reactive towards electrophilic attack. This group is a deactivating group and directs incoming electrophiles to the meta position.

Furthermore, substituents can be added to the terminal nitrogen of the carbamoyl group or to other positions on the aromatic ring. For example, derivatives like Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate feature chlorine substituents on a pendant phenyl ring. ontosight.ai These substituents can influence the molecule's conformation, solubility, and ability to form intermolecular interactions like hydrogen bonds, which is crucial for its potential biological activity. ontosight.aiontosight.ai

Group Type Electronic Effect Directing Effect
Carbamoylamino (-NHCOR)ActivatingElectron-donating (Resonance)ortho, para
Benzoate Ester (-COOR)DeactivatingElectron-withdrawing (Inductive & Resonance)meta
Halogens (e.g., -Cl)DeactivatingElectron-withdrawing (Inductive)ortho, para
Alkyl (e.g., -CH₃)ActivatingElectron-donating (Inductive)ortho, para

The this compound core is a valuable building block or "scaffold" for the synthesis of more complex and functionally diverse molecules. researchgate.netcam.ac.uk Its inherent chemical handles allow for its incorporation into larger molecular architectures, which is a common strategy in fields like medicinal chemistry and materials science. cam.ac.ukontosight.ai

The scaffold can be elaborated through various synthetic strategies:

Coupling Reactions: The (carbamoylamino)benzoic acid derivative (obtained via ester hydrolysis) can be coupled with various amines using standard peptide coupling reagents to form complex amides.

Multicomponent Reactions: The scaffold can be designed to participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, rapidly increasing molecular diversity.

Attachment of Heterocycles: The scaffold can be functionalized by attaching heterocyclic rings, which are prevalent in biologically active compounds. An example is Ethyl 4-{[(5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazol-4-yl)carbonyl]amino}benzoate, where the benzoate is linked to a thiadiazole ring system.

Examples of complex molecules built upon this or a closely related ureido-benzoate scaffold demonstrate its versatility.

Complex Molecule Example Key Structural Features Potential Application Area Reference
(3-Chloro-4-methylphenyl)carbamoylmethyl 4-(carbamoylamino)benzoateContains additional chloro, methyl, and phenyl groups.Pharmaceutical Testing
Ethyl 4-{[(5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazol-4-yl)carbonyl]amino}benzoateIncorporates a thiadiazole heterocyclic ring.Pharmaceuticals, Agrochemicals
Ethyl 4-[(3-benzyloxy-2-pyridyl)carbamoylamino]benzoateFeatures a substituted pyridyl ring linked via the urea moiety.Pharmacological Research ontosight.ai

Industrial Production Methodologies and Scalability

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires significant process optimization to ensure efficiency, cost-effectiveness, and safety. Industrial methodologies focus on robust and scalable synthetic routes.

Key considerations for large-scale production include:

Process Optimization: Reaction conditions developed in the lab, such as temperature, pressure, reaction time, and catalyst loading, are fine-tuned to maximize yield and purity while minimizing energy consumption and waste generation.

Automation and Flow Chemistry: For large-scale manufacturing, traditional batch reactors may be replaced with automated continuous flow systems. smolecule.com Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and more consistent product quality. This approach allows for synthesis capacities ranging from laboratory scale to thousands of liters. chemsrc.com

Reagent Sourcing and Cost: The cost and availability of starting materials are critical for industrial viability. The synthesis is designed around readily available and inexpensive chemical feedstocks.

Purification Techniques: Scalable purification methods such as crystallization, distillation, and industrial-scale chromatography are employed to achieve the high purity required for applications like pharmaceuticals (e.g., >99% purity). lookchem.com

Waste Management: The environmental impact is minimized by developing processes that reduce solvent usage and recycle catalysts and unreacted starting materials where possible.

Companies involved in chemical manufacturing report the capability to produce related compounds on a multi-kilogram to ton scale, utilizing modern manufacturing bases and R&D centers to support process development and quality control. chemsrc.comlookchem.com

Spectroscopic and Structural Elucidation Techniques in Carbamoylamino Benzoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds like (Carbamoylamino) benzoate (B1203000). ontosight.ai It provides extensive information about the molecular structure and connectivity of atoms. utdallas.edu

Proton NMR (¹H-NMR) Analysis of Aromatic and Aliphatic Environments

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. acdlabs.com The chemical shift (δ) of a proton is influenced by the electron density around it, allowing for the differentiation of various proton types such as those in aromatic and aliphatic regions. acdlabs.comlibretexts.org In (Carbamoylamino) benzoate, the aromatic protons on the benzoate ring would exhibit signals in a distinct region of the spectrum, typically between 6.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. acdlabs.comlibretexts.org The specific splitting patterns of these aromatic protons (e.g., doublet of doublets, triplet) can provide information about their relative positions on the ring. researchgate.net

The protons of the carbamoylamino group (-NHCONH2) would also produce characteristic signals. The amide (NH) protons typically appear as broad signals due to quadrupole broadening and their chemical exchange with trace amounts of water. The protons of the aliphatic portion of an ester group, if present (e.g., an ethyl or methyl group), would resonate at higher field (lower ppm values) compared to the aromatic protons. acdlabs.com The integration of the peak areas in a ¹H-NMR spectrum is proportional to the number of equivalent protons giving rise to the signal, providing a quantitative measure of the different types of protons in the molecule. acdlabs.com

Proton Type Typical Chemical Shift (δ, ppm)
Aromatic (Ar-H)6.0 - 9.0 acdlabs.comlibretexts.org
Amide (R-NH-C=O)5.0 - 9.0
Carbamoyl (B1232498) (H2N-C=O)5.0 - 8.0
Aliphatic (next to ester, e.g., -O-CH2-CH3)3.5 - 4.5
Aliphatic (e.g., -O-CH2-CH3)1.0 - 1.5

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Unlike ¹H-NMR, where proton-proton coupling can complicate spectra, ¹³C-NMR spectra are often recorded with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom. wikipedia.org This simplifies the spectrum and facilitates the identification of the number of unique carbon atoms in the molecule. libretexts.org

For this compound, the carbonyl carbons of the ester and carbamoyl groups would appear at the downfield end of the spectrum (typically 160-180 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms. bhu.ac.in The aromatic carbons would resonate in the range of approximately 110-150 ppm. bhu.ac.in The chemical shifts of the aliphatic carbons, if present, would be found at the upfield end of the spectrum. bhu.ac.in The greater chemical shift range of ¹³C-NMR compared to ¹H-NMR often allows for the clear resolution of signals for each carbon atom, even in complex molecules. libretexts.org

Carbon Type Typical Chemical Shift (δ, ppm)
Carbonyl (Ester, R-C OOR')165 - 175
Carbonyl (Carbamoyl, R-NHC O-NH2)155 - 165
Aromatic (Ar-C)110 - 150 bhu.ac.in
Aliphatic (next to oxygen, e.g., -O-C H2-CH3)60 - 70
Aliphatic (e.g., -O-CH2-C H3)10 - 20

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org In this compound, COSY would be used to establish the connectivity between adjacent protons on the aromatic ring and within any aliphatic chains. libretexts.org Cross-peaks in the COSY spectrum indicate which protons are coupled to each other. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com It is invaluable for assigning specific proton signals to their corresponding carbon atoms in the molecule's framework. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.eduvscht.cz It works by detecting the absorption of infrared radiation by molecular vibrations. vscht.cz

Characteristic Vibrational Frequencies of Carbamoyl and Ester Groups

The this compound molecule contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum.

Carbamoyl Group (-NHCONH2) : This group exhibits several distinct vibrations. The N-H stretching vibrations of the primary amine (NH2) and secondary amine (NH) typically appear as one or two bands in the region of 3100-3500 cm⁻¹. utdallas.edu The carbonyl (C=O) stretching vibration of the carbamoyl group is a strong, prominent band usually found around 1650-1690 cm⁻¹.

Ester Group (-COOR) : The most characteristic absorption for an ester is the strong C=O stretching vibration, which for benzoate esters, appears in the range of 1715-1730 cm⁻¹. udel.edu Conjugation with the aromatic ring can slightly lower this frequency. libretexts.org Additionally, the C-O stretching vibrations of the ester group produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org Specifically for benzoate esters, a characteristic absorption is often observed around 1250-1300 cm⁻¹. udel.edu

The presence of an aromatic ring is also indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹)
Carbamoyl (-NHCONH2)N-H Stretch3100 - 3500 utdallas.edu
C=O Stretch1650 - 1690
Ester (-COOR)C=O Stretch1715 - 1730 udel.edu
C-O Stretch1000 - 1300 libretexts.org
Aromatic RingC-H Stretch> 3000 libretexts.org
C=C Stretch1400 - 1600 libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. rsc.org

Upon introduction into the mass spectrometer, the this compound molecule is ionized, typically forming a molecular ion (M⁺). The m/z value of this molecular ion corresponds to the molecular weight of the compound. rsc.org

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm its identity. libretexts.orglibretexts.org For this compound, common fragmentation pathways would likely involve the cleavage of the ester and carbamoyl groups. For example, the loss of the alkoxy group (-OR) from the ester or the loss of the amino group (-NH2) or isocyanic acid (HNCO) from the carbamoyl moiety would result in characteristic fragment ions. The analysis of these fragmentation patterns provides a "fingerprint" that helps to elucidate the structure of the parent molecule. libretexts.org In some cases, specific fragmentation patterns can arise from interactions between adjacent functional groups, providing further structural information. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been instrumental in revealing the detailed structural features of various this compound derivatives. Through the diffraction of X-rays by a single crystal, a comprehensive three-dimensional map of electron density is obtained, from which the precise positions of atoms can be determined. This technique has provided invaluable insights into the conformational preferences and supramolecular organization of this class of compounds.

The conformation of this compound derivatives is largely defined by the rotational freedom around several key single bonds, leading to various possible spatial arrangements. X-ray diffraction studies provide precise values for the dihedral angles between different planar fragments within the molecule, offering a quantitative description of its shape.

In the case of methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate, the molecule is composed of two methyl benzoate moieties linked by a central urea (B33335) fragment. researchgate.netiucr.org The crystal structure reveals that the molecule is not planar. The dihedral angles between the central urea [N—C(=O)—N] fragment and the two attached benzene (B151609) rings are 20.20 (14)° and 24.24 (13)°, respectively. researchgate.netiucr.org Furthermore, the two phenyl rings are twisted with respect to each other, exhibiting a dihedral angle of 42.1 (1)°. researchgate.netiucr.org This twisted conformation is a result of steric hindrance and the optimization of intramolecular interactions.

For ethyl 4-(3-butyrylthio-ureido)benzoate, the molecule consists of two main planar units: the ethyl benzoate group and the butyrylthio-ureido group. nih.gov These two planes are not coplanar, with an inter-planar angle of 33.38 (3)°. nih.govresearchgate.net This significant twist is a key conformational feature of this derivative.

A similar, yet distinct, conformation is observed in ethyl 4-(3-benzoylthioureido)benzoate, which crystallizes in the thioamide form. researchgate.net The molecule maintains a non-planar arrangement, a common feature in this family of compounds.

The analysis of these dihedral angles is critical for understanding how the molecular shape influences the packing in the solid state and potentially its interaction with biological targets.

Table 1: Selected Dihedral Angles in this compound Derivatives

CompoundDescriptionDihedral Angle (°)
Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoateBetween central urea fragment and benzene ring 120.20 (14)
Between central urea fragment and benzene ring 224.24 (13)
Between the two phenyl rings42.1 (1)
Ethyl 4-(3-butyrylthio-ureido)benzoateBetween the ethyl benzoate plane and the butyrylthio-ureido plane33.38 (3)

Hydrogen bonding plays a pivotal role in dictating the conformation and crystal packing of this compound derivatives. Both intramolecular and intermolecular hydrogen bonds are frequently observed in their crystal structures.

Intramolecular Hydrogen Bonding:

In many this compound derivatives, intramolecular hydrogen bonds are formed, which stabilize the molecular conformation. For instance, in methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate, two intramolecular N—H⋯O hydrogen bonds are present. researchgate.netiucr.orgresearchgate.net These interactions involve the hydrogen atom of the urea's nitrogen and the oxygen atom of the methoxycarbonyl group on the adjacent benzene ring, leading to the formation of stable six-membered rings, denoted as S(6) in graph-set notation. researchgate.netiucr.org

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonds are the primary driving force for the assembly of molecules in the crystal lattice. In the crystal structure of methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate, molecules form centrosymmetric dimers through pairs of C—H⋯O interactions, creating R2²(14) loops. researchgate.netiucr.org

In the case of ethyl 4-(3-butyrylthio-ureido)benzoate, molecules are connected into chains by classical N—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions occur between the second NH group of the ureido moiety and the carbonyl oxygen of the benzoate group of a neighboring molecule. nih.govresearchgate.net A similar pattern of intermolecular N—H⋯O hydrogen bonding connects molecules of ethyl 4-(3-benzoylthioureido)benzoate into chains. researchgate.net

Table 2: Hydrogen Bonding Parameters in Selected this compound Derivatives

CompoundDonor-H···AcceptorTypeDescription
Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoateN—H⋯OIntramolecularForms S(6) ring
C—H⋯OIntermolecularForms R2²(14) loops in dimers
Ethyl 4-(3-butyrylthio-ureido)benzoateN—H⋯OIntramolecularWithin the thio-urea unit
N—H⋯OIntermolecularConnects molecules into chains
Ethyl 4-(3-benzoylthioureido)benzoateN—H⋯OIntramolecularWithin the thiourea (B124793) system
N—H⋯OIntermolecularConnects molecules into chains

The centrosymmetric dimers formed by methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate through C—H⋯O interactions are further linked by additional C—H⋯O interactions, resulting in the formation of sheets that extend along the (011) plane of the crystal. researchgate.netiucr.org This layered arrangement is a common packing motif in organic crystals.

For ethyl 4-(3-butyrylthio-ureido)benzoate, the intermolecular N—H⋯O hydrogen bonds lead to the formation of one-dimensional chains of molecules. nih.govresearchgate.net These chains then pack in a way that maximizes van der Waals interactions, resulting in a stable three-dimensional crystal lattice. The chains are specifically oriented parallel to the direction in the crystal. nih.gov Similarly, the molecules of ethyl 4-(3-benzoylthioureido)benzoate are connected in chains parallel to the direction. researchgate.net

The study of these supramolecular structures is essential for understanding the physical properties of the crystalline material, such as its stability, solubility, and melting point. The intricate network of non-covalent interactions provides the cohesive forces that hold the crystal together.

Computational Chemistry and Molecular Modeling Studies of Carbamoylamino Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netfrontiersin.org DFT has become a widely used method due to its favorable balance of computational cost and accuracy, making it suitable for studying large molecular systems. frontiersin.org These calculations can determine optimized geometries, reaction energetics, and a wide array of spectroscopic properties. researchgate.netsnf.ch For (Carbamoylamino) benzoate (B1203000), DFT provides the theoretical foundation for analyzing its structure and reactivity.

Geometry optimization is a primary step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. arxiv.orgmdpi.com This process involves iterative calculations of the molecule's energy and the forces on each atom until a stable minimum on the potential energy surface is located. cp2k.org For (Carbamoylamino) benzoate, geometry optimization using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis, performed on the optimized geometry, reveals key chemical descriptors. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

Table 1: Calculated Geometrical and Electronic Parameters for this compound Illustrative data based on typical DFT calculations for similar aromatic compounds.

ParameterCalculated Value
Total Energy (Hartree)-645.1234
HOMO Energy (eV)-6.85
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.62
Dipole Moment (Debye)3.45

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification. researchgate.net DFT methods can accurately forecast vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Visible), and Nuclear Magnetic Resonance (NMR) chemical shifts. plos.org

To predict the vibrational spectrum of this compound, frequency calculations are performed on the optimized structure. The resulting frequencies correspond to the vibrational modes of the molecule, such as C=O stretching, N-H bending, and aromatic C-H stretching. These predicted spectra can aid in the interpretation of experimental IR and Raman data.

The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the isotropic magnetic shielding constants for each nucleus. plos.org These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts. plos.org Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for UV-Visible absorption, providing values for the maximum absorption wavelengths (λmax). plos.org

Table 2: Predicted Spectroscopic Data for this compound Illustrative data based on established computational methodologies.

Spectroscopic DataPredicted ValueDescription
¹³C NMR (ppm)168.5Carbonyl carbon (C=O) of the carboxylate group
¹³C NMR (ppm)155.2Carbonyl carbon (C=O) of the carbamoyl (B1232498) group
¹H NMR (ppm)8.5 - 9.5Amide (N-H) protons
IR Frequency (cm⁻¹)~1710Carboxylate C=O stretch
IR Frequency (cm⁻¹)~1680Carbamoyl C=O stretch
UV-Vis λmax (nm)~275π-π* transition of the aromatic ring

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. rug.nlarxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and thermodynamic properties. rug.nl

For this compound, MD simulations can reveal its conformational landscape. The molecule possesses several rotatable bonds, particularly around the carbamoylamino linkage. By simulating the molecule in a solvent box (e.g., water), one can observe the preferred conformations and the energy barriers between them. ethz.ch This conformational analysis is crucial as the three-dimensional shape of a molecule dictates its interaction with other molecules, including biological receptors. beilstein-journals.org Analysis of the simulation trajectory can provide information on the flexibility of different parts of the molecule and the stability of intramolecular hydrogen bonds.

Molecular Docking Investigations of Receptor-Ligand Interactions (Non-Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is widely used to understand the basis of molecular recognition and to screen for potential bioactive compounds. researchgate.net In a non-clinical context, docking can be used to investigate how this compound might interact with various enzymes or proteins. For instance, benzoate derivatives have been studied as inhibitors of enzymes like benzoate 4-monooxygenase. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and rank different binding poses. researchgate.net The results provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. ljmu.ac.uk

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site This table presents hypothetical data to demonstrate the output of a typical molecular docking study.

ParameterValue/Description
Binding Affinity (kcal/mol)-7.2
Hydrogen BondsCarbamoyl N-H with Asp120 backbone C=O
Carboxylate O- with Arg256 side chain N-H
Hydrophobic InteractionsBenzoate ring with Phe150, Leu208
Interacting ResiduesArg256, Phe150, Asp120, Leu208, Ser122

Structure-Based Design and In Silico Screening Methodologies

The structural and interaction data derived from quantum chemistry and docking studies on this compound can form the basis for structure-based design and in silico screening. researchgate.net If the this compound scaffold is identified as having interesting properties, computational methods can be used to design new derivatives with enhanced characteristics. nih.gov

In silico or virtual screening involves the use of computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. canterbury.ac.nzresearchgate.net Starting with the this compound core, a virtual library of analogues can be created by systematically modifying its functional groups. This library can then be docked against a protein of interest. europeanreview.org The top-scoring compounds from the virtual screen are then prioritized for synthesis and experimental testing, significantly streamlining the discovery process. This approach allows for the rapid exploration of chemical space and the identification of novel compounds with desired properties based on the foundational this compound structure. nih.gov

Chemical Reactivity and Mechanistic Investigations of Carbamoylamino Benzoate

Oxidation Reactions and Pathways

The (Carbamoylamino) benzoate (B1203000) molecule presents several sites susceptible to oxidation, including the nitrogen atoms of the carbamoylamino group and the aromatic ring itself. The specific pathway and resulting products are highly dependent on the oxidizing agent and reaction conditions.

The amino moiety within the carbamoylamino group can undergo oxidation. Under controlled conditions with specific oxidizing agents, the nitrogen atom can be targeted. For instance, analogous compounds with amino groups can be oxidized to form nitro or N-oxide derivatives. The phenylamino (B1219803) group in methyl 4-(phenylamino)benzoate, a related structure, undergoes selective oxidation to yield methyl 4-nitrobenzoate (B1230335) or methyl 4-(N-oxidophenylamino)benzoate depending on the oxidant used. Microbial or enzymatic oxidation represents another pathway. The catabolism of benzoate in certain microorganisms proceeds through the "box pathway," which involves initial activation to benzoyl-CoA followed by oxygenation and ring cleavage. nih.gov Furthermore, cytochrome P450 enzymes are known to mediate the oxidative cleavage of esters and amides. nih.gov This enzymatic process typically involves hydroxylation at the alpha-carbon of the alcohol or acyl component, leading to an unstable intermediate that decomposes to carbonyl products. nih.gov

Table 1: Potential Oxidation Reactions of (Carbamoylamino) benzoate

Reaction Type Potential Reagent/Condition Probable Product(s) Mechanistic Insight
N-Oxidation H₂O₂/Fe³⁺ N-Oxide derivative Oxidation of the amino group via radical intermediates.
Ring/Side-Chain Oxidation KMnO₄ (strong oxidant) Ring cleavage or oxidation to nitro derivatives Depends on the position of the carbamoylamino group and reaction severity.
Enzymatic Cleavage Cytochrome P450 enzymes Carbonyl products (aldehydes) and corresponding carbamic acid/amine Involves hydroxylation at the α-carbon of the ester's alcohol moiety. nih.gov

Hydrolysis and Ester Cleavage Mechanisms

The ester and carbamoyl (B1232498) functionalities of this compound are both susceptible to hydrolysis, typically under acidic or basic conditions.

Ester Hydrolysis The ester linkage is readily cleaved by hydrolysis. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction, essentially the reverse of Fischer esterification. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfer and elimination of the alcohol yield the corresponding carboxylic acid, in this case, a (carbamoylamino)benzoic acid. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. libretexts.org This forms a tetrahedral intermediate, which then collapses to expel the alkoxide ion. The alkoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and an alcohol. libretexts.org

Carbamoyl Group Hydrolysis The carbamate-like linkage within the carbamoylamino group can also undergo hydrolysis. Carbamates are known to hydrolyze, breaking down into an amine, an alcohol, and carbon dioxide. researchgate.net In the context of this compound, hydrolysis of this group would lead to the formation of an aminobenzoate, carbon dioxide, and ammonia (B1221849). The stability of the carbamate (B1207046) linkage is pH-dependent; it is generally more stable under acidic conditions and hydrolyzes more rapidly at neutral or alkaline pH. researchgate.net

Reactions Involving the Carbamoyl Group

The carbamoyl group (-NH-CO-NH₂) is a versatile functional group that can participate in several characteristic reactions beyond simple hydrolysis.

One significant reaction is intramolecular cyclization. For instance, N-carbamoyl-L-glutamic acid, which contains a carbamoyl group and a carboxylic acid, can degrade in an acidic medium to form a cyclic hydantoin (B18101) derivative. researchgate.net This suggests that this compound, particularly isomers where the carbamoyl and ester groups are ortho to each other, could potentially undergo intramolecular cyclization upon hydrolysis of the ester to a carboxylic acid.

The carbamoyl group can also act as a carbamoylating agent. Carbamoylimidazolium salts, which are activated carbamoyl derivatives, are effective reagents for transferring a carbamoyl group to various nucleophiles, including amines, alcohols, and thiols, to produce ureas, carbamates, and thiocarbamates, respectively. organic-chemistry.org This implies that under appropriate conditions, the carbamoyl group of this compound could be transferred to other nucleophilic species.

Table 2: Representative Reactions of the Carbamoyl Group

Reaction Type Description Potential Outcome for this compound
Intramolecular Cyclization The carbamoyl group reacts with another functional group within the same molecule. Formation of a cyclic urea (B33335) or hydantoin-like structure, especially after hydrolysis of the ester group. researchgate.net
Transcarbamoylation Transfer of the carbamoyl group to an external nucleophile (e.g., an amine or alcohol). Formation of a new urea or carbamate, releasing aminobenzoate. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iq The rate and regioselectivity (the position of substitution) are controlled by the directing effects of the carbamoylamino and ester substituents.

The carbamoylamino group (-NHCONH₂) is an activating group and an ortho, para-director. libretexts.org The nitrogen atom directly attached to the ring possesses a lone pair of electrons that can be donated into the ring through resonance. This donation stabilizes the positively charged intermediate (the sigma complex) formed during the reaction, particularly when the attack occurs at the ortho and para positions. libretexts.org

Conversely, the benzoate ester group is a deactivating group and a meta-director. Its carbonyl group withdraws electron density from the ring, making it less nucleophilic and slowing the reaction. libretexts.org In a molecule with competing directors, the more strongly activating group typically controls the position of substitution. Therefore, for this compound, electrophilic substitution is expected to occur primarily at the positions ortho and para to the carbamoylamino group.

Nucleophilic Aromatic Substitution (NAS) Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, replacing a leaving group. masterorganicchemistry.com This reaction is generally unfavorable for benzene derivatives unless the ring is activated by potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, and contains a good leaving group (e.g., a halide). doubtnut.com The (carbamoylamino) group is activating, and the ester group is only moderately deactivating. Therefore, this compound itself is not expected to be reactive towards NAS. The reaction would only become feasible if the aromatic ring were further substituted with strong EWGs at positions ortho or para to a suitable leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com

Cycloaddition and Condensation Reactions Utilizing this compound

The unsaturated systems within this compound allow it to participate in cycloaddition reactions, which are powerful methods for forming cyclic compounds. libretexts.org Carbamates, which are structurally analogous to the carbamoylamino moiety, have been shown to undergo higher-order [8+2]-cycloaddition reactions with N-sulfonyl azaheptafulvenes under basic conditions. researchgate.net This provides a pathway to highly functionalized fused-ring systems. researchgate.net This reactivity suggests that the carbamoylamino group could serve as the two-electron component in similar cycloaddition processes.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also relevant. The synthesis of related benzoate esters often involves condensation reactions between a benzoic acid derivative and an amine or alcohol. ontosight.ai While the this compound is a product of such a reaction, it could also serve as a substrate in further condensations. For example, the N-H protons of the carbamoyl group have some acidity and could potentially participate in base-catalyzed condensation reactions with carbonyl compounds like aldehydes, similar to the initial steps of an Aldol-type condensation. iitk.ac.in

Reaction Kinetics and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, the principles of physical organic chemistry allow for predictions regarding the factors that influence reaction rates and equilibria.

Reaction Kinetics The rates of the reactions discussed are influenced by several factors:

Substituent Effects : The electronic nature of substituents on the aromatic ring will significantly alter the kinetics. For electrophilic aromatic substitution, electron-donating groups will increase the rate, while electron-withdrawing groups will decrease it. libretexts.org

Steric Hindrance : Bulky groups near the reaction center can slow down reactions, such as ester hydrolysis, by impeding the approach of the nucleophile. spcmc.ac.in

Solvent and Catalyst : The choice of solvent can affect the stability of intermediates and transition states. For instance, polar solvents can stabilize charged intermediates in NAS. researchgate.net The presence and concentration of acid or base catalysts are critical for hydrolysis rates.

Temperature : As with most chemical reactions, increasing the temperature generally increases the reaction rate according to the Arrhenius equation.

Thermodynamic Studies Thermodynamic analysis focuses on the relative stability of reactants and products, determining the position of equilibrium.

Hydrolysis : Ester hydrolysis is an equilibrium process in acidic media, but it is driven to completion (thermodynamically favorable) under basic conditions due to the formation of the stable carboxylate salt. libretexts.org

Adsorption : Thermodynamic parameters have been studied for the adsorption of benzoic acid onto activated charcoal, showing the process to be spontaneous and exothermic. researchgate.net While this is a physical process, it highlights that thermodynamic data can be obtained to characterize the interactions of benzoate derivatives.

Developing detailed kinetic models for the synthesis of complex molecules is a crucial aspect of pharmaceutical process design, often involving the comparison of multiple potential reaction pathways. rsc.org

Table 3: Factors Influencing Reaction Kinetics of this compound

Reaction Type Influencing Factor Expected Kinetic Effect
Ester Hydrolysis Strong acid/base catalyst Increases reaction rate significantly.
Electrophilic Aromatic Substitution Additional electron-donating group on the ring Increases reaction rate.
Electrophilic Aromatic Substitution Additional electron-withdrawing group on the ring Decreases reaction rate.

Derivatives and Analogues of Carbamoylamino Benzoate: Design and Synthesis

Design Principles for Novel (Carbamoylamino) benzoate (B1203000) Structures

The design of new (Carbamoylamino) benzoate structures is a meticulous process guided by several key principles aimed at optimizing their chemical and biological properties. A fundamental approach is the investigation of structure-activity relationships (SAR). By systematically modifying different parts of the this compound scaffold and observing the resulting changes in activity, researchers can identify which functional groups and structural features are crucial for a desired effect.

Pharmacophore modeling is another critical tool in the rational design of these compounds. nih.govuniv-batna2.dzroutledge.com A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.govnih.gov For this compound derivatives, a pharmacophore model might include hydrogen bond donors and acceptors from the carbamoylamino group, the benzoate carbonyl, and aromatic features of the phenyl rings. nih.gov These models are then used to design new molecules that fit the pharmacophore and are therefore more likely to be active.

Bioisosteric replacement is a widely used strategy in drug design that involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. sciencescholar.us In the context of this compound analogues, a phenyl ring might be replaced with a different aromatic or even a non-aromatic cyclic group to explore new chemical space and intellectual property opportunities. mdpi.comencyclopedia.pub Similarly, the carbamoylamino linker can be modified to alter flexibility and hydrogen bonding capacity.

Synthesis of Substituted Benzoate Derivatives

The synthesis of substituted this compound derivatives typically involves the formation of the central urea (B33335) or carbamate (B1207046) linkage. A common and versatile method is the reaction of a substituted aminobenzoate with an appropriate isocyanate. researchgate.net This reaction is generally high-yielding and allows for a wide variety of substituents to be introduced on either side of the carbamoylamino bridge.

For instance, the synthesis of Methyl 4-[(3-fluorophenyl)carbamoylamino]benzoate can be achieved by reacting methyl 4-aminobenzoate (B8803810) with 3-fluorophenyl isocyanate. researchgate.net The versatility of this approach allows for the introduction of a diverse array of substituents on both the benzoate and the phenylurea moieties, enabling the systematic exploration of structure-activity relationships.

Alternative synthetic strategies include the use of phosgene (B1210022) or its equivalents to first form a chloroformate or an isocyanate from the aminobenzoate, which is then reacted with an amine. fabad.org.tr Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of aryl carbamates from aryl halides or triflates and sodium cyanate (B1221674), followed by the introduction of an alcohol. fabad.org.tr

Heterocyclic Ring Incorporations and Modifications

The incorporation of heterocyclic rings into the this compound scaffold is a common strategy to expand chemical diversity and modulate biological activity. sciencescholar.usimperial.ac.uk Heterocycles can introduce new hydrogen bonding patterns, alter solubility and metabolic stability, and provide novel interactions with biological targets. sciencescholar.usimperial.ac.uk

A notable example is the synthesis of 3-(carbamoylamino)benzofuran-2(3H)-ones. researchgate.netablesci.com These compounds can be prepared through an electrophilic α-amidoalkylation of phenols in what is known as the Tscherniac-Einhorn reaction. researchgate.net This approach allows for the construction of the fused heterocyclic ring system with the carbamoylamino moiety at a key position.

Thiazole-containing derivatives, such as ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate, represent another important class. nih.govfabad.org.trvulcanchem.com The synthesis of these compounds typically involves the initial formation of the thiazole (B1198619) ring, for example, through the Hantzsch thiazole synthesis by condensing a thiourea (B124793) derivative with an α-haloketone, followed by the coupling to the benzoate portion. sciencescholar.us The incorporation of other heterocyclic systems, such as indoles and pyrazoles, has also been explored to generate novel analogues. metu.edu.tr

Stereochemical Considerations in Derivative Synthesis

When the this compound derivatives contain chiral centers, the stereochemistry of the molecule becomes a critical factor, as different enantiomers can exhibit distinct biological activities. encyclopedia.pubamericanpharmaceuticalreview.com The synthesis of enantiomerically pure compounds can be achieved through several strategies.

One approach is the use of chiral starting materials. For instance, a chiral aminobenzoate or a chiral isocyanate can be used to introduce a specific stereocenter into the final molecule. Another powerful method is asymmetric catalysis, where a chiral catalyst is used to control the stereochemical outcome of a key bond-forming reaction. encyclopedia.pub This can include chiral organocatalysts for reactions like Michael additions to form a chiral center within a substituent. metu.edu.tr

If a racemic mixture is produced, chiral resolution techniques can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for this purpose. americanpharmaceuticalreview.commz-at.dersc.orgcsfarmacie.cz These CSPs contain chiral selectors that interact differently with the two enantiomers, leading to their separation. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another viable strategy. encyclopedia.pub

Libraries of this compound Analogues for Screening Research

To efficiently explore the therapeutic potential of this compound derivatives, large and diverse collections of these compounds, known as chemical libraries, are often synthesized for high-throughput screening. nih.gov Combinatorial chemistry provides a powerful set of tools for the rapid generation of such libraries. univ-batna2.dzroutledge.comnih.gov

A common strategy is solid-phase synthesis, where one of the starting materials, typically the aminobenzoate, is attached to a solid support, such as a resin bead. nih.gov The subsequent reactions to build the this compound scaffold and introduce diversity are then carried out on this solid support. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

The "split-and-pool" or "split-and-mix" synthesis method is a highly efficient way to generate large combinatorial libraries. nih.gov In this approach, the resin beads are divided into several portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the creation of a vast number of unique compounds in a systematic and efficient manner. After synthesis, the compounds are cleaved from the solid support and are ready for screening.

Non Pharmacological Applications of Carbamoylamino Benzoate and Its Derivatives

Materials Science Applications

The structural features of (Carbamoylamino) benzoate (B1203000) derivatives make them suitable for integration into various materials to enhance their performance and longevity.

UV Absorption and Stabilization in Polymer Systems (e.g., Polyurethane Foams)

These specialized benzoate derivatives function by absorbing harmful UV radiation and dissipating it as less damaging energy, thus preventing the initiation of degradation pathways within the polymer matrix. vibrantcolortech.com The formamidine (B1211174) derivative, for instance, is particularly effective in polyurethane systems, including flexible and rigid foams, coatings, and elastomers. precisioncoating.com Its efficacy is attributed to its strong absorption in the UV-A range, which is a primary contributor to the photodegradation of many polymers. vibrantcolortech.com

The incorporation of such stabilizers into polyurethane formulations is critical for applications where the material is exposed to sunlight, such as in automotive components, outdoor furniture, and building insulation. precisioncoating.comresearchgate.net The table below summarizes the characteristics of a commercially available formamidine benzoate derivative used as a UV stabilizer.

PropertyValueReference
Chemical Name Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate precisioncoating.com
Appearance Yellowish Liquid icm.edu.pl
UV Absorption Range 300-330 nm vibrantcolortech.com
Application Polyurethane coatings, soft and rigid foams, elastomers, adhesives, and sealants. precisioncoating.comvibrantcolortech.com

Role in Medical Coatings (Non-clinical, e.g., Device Protection)

Performance Enhancement in Adhesives

The utility of (Carbamoylamino) benzoate derivatives extends to the formulation of high-performance adhesives. The same properties that make them effective UV stabilizers in polymers also contribute to their role in enhancing the durability and performance of adhesives. vibrantcolortech.com The inclusion of UV absorbers is critical for adhesives used in applications where the bond line may be exposed to sunlight, such as in laminating films or exterior bonding. specialchem.com

Exposure to UV radiation can lead to the degradation of the adhesive polymer, resulting in a loss of adhesive and cohesive strength, discoloration, and ultimately, bond failure. adhesivespecialities.co.inspecialchem.com By incorporating a formamidine benzoate derivative, the adhesive is protected from this degradation, thereby extending its service life and maintaining its performance characteristics over time. vibrantcolortech.com These additives are compatible with a range of adhesive formulations, including those based on polyurethane. precisioncoating.com

The table below outlines the impact of UV stabilizers on adhesive properties.

Performance MetricEffect of UV StabilizerReference
Adhesive Strength Maintained over time with UV exposure adhesivespecialities.co.inspecialchem.com
Cohesive Strength Maintained over time with UV exposure adhesivespecialities.co.inspecialchem.com
Discoloration Reduced upon UV exposure adhesivespecialities.co.in
Service Life Extended specialchem.com

Nonlinear Optical (NLO) Materials Development

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net Certain derivatives of benzoic acid have been investigated for their potential in this field. The molecular structure of these compounds, often featuring donor and acceptor groups connected through a conjugated system, can lead to large second- and third-order optical nonlinearities. While specific studies on the NLO properties of this compound are not prominent, related benzoate derivatives have shown promise. The design of molecules with tailored NLO responses is an active area of research, and the this compound scaffold presents a potential platform for the development of new NLO materials.

Industrial and Chemical Process Applications

Beyond their use in finished materials, this compound and its analogs serve as important intermediates in the chemical industry.

Precursor Role in Dye Synthesis

This compound, and more broadly, aminobenzoic acid derivatives, are valuable precursors in the synthesis of azo dyes. rsc.orgcuhk.edu.hkjbiochemtech.com Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute a large and commercially important class of synthetic colorants. rsc.orgjbiochemtech.com

The synthesis of an azo dye typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. cuhk.edu.hk In this context, a compound like 4-(Carbamoylamino)benzoic acid or its derivatives can be used as the coupling component. The carbamoylamino group can be hydrolyzed to a primary amine, which can then be diazotized to form a diazonium salt. This reactive intermediate is then coupled with another aromatic compound to form the final azo dye. The specific structure of the benzoic acid derivative and the coupling partner determines the color and properties of the resulting dye. rsc.orgjbiochemtech.com

The following table provides a generalized reaction scheme for the use of an aminobenzoic acid derivative in azo dye synthesis.

StepReactantsProduct
1. Diazotization Aminobenzoic acid derivative, Nitrous acid (generated from Sodium Nitrite and a strong acid)Diazonium salt of the benzoic acid derivative
2. Coupling Diazonium salt, Aromatic coupling component (e.g., a phenol (B47542) or another amine)Azo dye

Application in Agrochemical Development

The structural features of this compound have been leveraged in the design of novel agrochemicals, particularly fungicides and plant growth regulators. The carbamate (B1207046) moiety is a well-established pharmacophore in pesticide development, known for its ability to interact with biological targets in pests and plants. nih.gov

Fungicides:

Derivatives of carbamates are recognized for their broad-spectrum fungicidal properties. nih.gov Research into N-aryl carbamate derivatives has demonstrated their potential as effective antifungal agents against a variety of plant pathogens. nih.gov For instance, certain novel coumarin (B35378) derivatives incorporating carboxamide moieties have shown promising fungicidal activity. nih.gov While not directly this compound, these studies highlight the fungicidal potential of the carbamoyl (B1232498) group when incorporated into an aromatic structure. The development of benzoxazole, benzothiazole (B30560), and benzimidazole (B57391) derivatives as fungicides further underscores the utility of related heterocyclic structures in agriculture. google.com These compounds can be applied to foliage, seeds, or the soil to control fungal infections in crops like rice and wheat. google.com

Plant Growth Regulators:

The this compound structure is also relevant to the development of plant growth regulators. Research has shown that certain benzothiazole derivatives can stimulate plant growth. mdpi.com For example, 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones exhibited an average of 25.4% stimulating activity on wheat compared to controls. mdpi.com The synthesis of C-o-carboxyphenyl derivatives of pyrimidine (B1678525) has also been pursued for their potential as plant growth regulators, indicating that benzoic acid derivatives are a key area of investigation. researchgate.net Furthermore, steroidal carbamates have been synthesized and shown to possess plant-growth-promoting activity. mdpi.com

A variety of commercially available plant growth regulators utilize different chemical structures to influence plant development, including auxins, gibberellins, and cytokinins. tnau.ac.in The development of new synthetic regulators often involves exploring novel chemical scaffolds, and the this compound framework presents a potential starting point for such investigations.

Derivative Class Agrochemical Application Key Findings Crops/Pathogens
N-Aryl CarbamatesFungicideGood antifungal activity in vitro. nih.govPlant fungal pathogens. nih.gov
Coumarin CarboxamidesFungicidePotential activity against several phytopathogenic fungi. nih.govBotrytis cinerea nih.gov
Benzothiazole DerivativesPlant Growth RegulatorBromo derivatives showed significant stimulating activity. mdpi.comWheat (Triticum aestivum) mdpi.com
Steroidal CarbamatesPlant Growth RegulatorExhibit plant-growth-promoting activity. mdpi.comRice mdpi.com

Use as an Intermediate in Organic Synthesis

This compound and its parent compound, 4-[(Aminocarbonyl)amino]benzoic acid, are valuable intermediates in organic synthesis due to the reactivity of the carboxyl and carbamoylamino groups. dntb.gov.ua These functional groups allow for a variety of chemical transformations, making them useful building blocks for more complex molecules.

The synthesis of carbamates, for which this compound is a key structural type, can be achieved through several methods, including the reaction of amines with carbon dioxide and halides, or the rearrangement of hydroxamic acids. nih.govnih.gov These synthetic routes can be employed to create a diverse range of carbamate derivatives with various applications.

The benzofuran (B130515) scaffold, which can be synthesized using benzoic acid derivatives as starting materials, is another area where this compound could serve as a precursor. nih.gov The synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives has been achieved through multi-step reactions involving C-H arylation and transamidation. nih.gov Similarly, the synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol (B119425) with carboxylic acid derivatives, highlighting a potential synthetic pathway where a this compound could be utilized. mdpi.com

Synthetic Target Role of this compound or related structures Reaction Type
Carbamate DerivativesCore structural componentCarbamoylation, rearrangement reactions. nih.govnih.gov
Benzofuran DerivativesPotential precursorC-H arylation, transamidation. nih.gov
Benzothiazole DerivativesPotential precursorCondensation reactions. mdpi.com

Research Reagents and Biochemical Probes

The inherent structural features of the this compound moiety make it an interesting candidate for the development of research reagents and biochemical probes. The aromatic ring and the potential for introducing fluorescent groups allow for the design of molecules that can interact with and report on biological systems.

While specific studies on this compound as a biochemical probe are not prevalent, research on structurally similar compounds provides a strong rationale for its potential in this area. For instance, benzoate derivatives have been studied for their binding interactions with proteins like bovine serum albumin (BSA). nih.govresearchgate.net These studies often employ fluorescence spectroscopy to investigate the binding affinity and mechanism. nih.govresearchgate.net

Furthermore, fluorescent probes based on various scaffolds are used to study interactions with DNA and other biomolecules. nih.gov For example, pyrene-based fluorescent probes have been synthesized for the selective detection of metal ions. nih.gov The benzofuran scaffold, which as mentioned can be derived from benzoic acid precursors, has also been functionalized to create compounds that interact with proteins, and their binding has been studied using techniques like circular dichroism and fluorescence spectroscopy. mdpi.com The ability of 2'-benzoyloxycinnamaldehyde, a benzoate derivative, to bind to human serum albumin has also been investigated, suggesting that the benzoate moiety can play a crucial role in protein binding. nih.gov

Given these examples, this compound could serve as a foundational structure for creating novel biochemical probes. By attaching fluorophores or other reporter groups, it would be possible to develop reagents for studying enzyme inhibition, protein binding, and other biological processes. nih.govnih.gov

Potential Application Rationale based on Structurally Similar Compounds Investigative Techniques
Protein Binding StudiesBenzoate derivatives bind to serum albumin. nih.govresearchgate.netmdpi.comnih.govFluorescence Spectroscopy, Circular Dichroism, Molecular Docking. nih.govresearchgate.netmdpi.com
Enzyme Inhibition AssaysCarbamate derivatives are known enzyme inhibitors. nih.govSpectrophotometric assays. nih.gov
Fluorescent ProbesAromatic scaffolds can be functionalized with fluorophores to study biomolecular interactions. nih.govnih.govFluorescence Spectroscopy, Agarose Gel Electrophoresis. nih.gov

Biochemical and Molecular Interaction Studies of Carbamoylamino Benzoate

Enzyme Interaction Investigations

The (carbamoylamino) benzoate (B1203000) structure has been incorporated into various molecules to explore their potential as enzyme inhibitors. Studies have investigated their interactions with enzymes such as acetylcholinesterase (AChE) and, notably, aquaporins.

Inhibition Mechanism of Aquaporin Channels (e.g., AQP3, AQP7) in Non-Human Models

Certain derivatives of (carbamoylamino) benzoate have been identified as inhibitors of aquaporin channels, which are integral membrane proteins that facilitate the transport of water and other small solutes across cell membranes. Research in non-human models has focused on aquaglyceroporins like AQP3 and AQP7, which also transport glycerol (B35011).

Studies on gold-based compounds, which can feature ligands containing related structures, have shown inhibition of aquaporins. For instance, Auphen, a gold(I) compound, has been demonstrated to inhibit the water and glycerol permeability of human AQP3 expressed in yeast. While not a direct this compound, the principles of interaction, often involving binding to cysteine residues near the channel pore, are relevant.

The general mechanism of inhibition by small-molecule modulators often involves the occlusion of the channel pore, thereby preventing the passage of substrates. Computational studies, such as molecular dynamics simulations, have been employed to understand the binding modes of inhibitors to aquaporins. These studies suggest that inhibitors can form hydrogen bonds and other non-covalent interactions with residues lining the channel, effectively blocking it. Research on AQP7 has also identified inhibitors that have been characterized in non-human systems, contributing to the understanding of how these channels are regulated.

Modulation of Molecular Targets in Cellular Processes (Non-Human)

Beyond aquaporins, derivatives containing the core structure of this compound have been investigated for their effects on other molecular targets in non-human cellular models. For example, certain compounds have been shown to interact with components of signal transduction pathways. While specific data on "this compound" itself is limited, related benzoyl derivatives have been studied for their broader biological activities.

Antimicrobial Activity Investigations (Mechanism of Action)

The investigation into the antimicrobial properties of this compound derivatives has revealed potential mechanisms of action against both bacteria and fungi.

Antibacterial Efficacy and Mechanism

The antibacterial activity of compounds incorporating the benzoate structure is a subject of ongoing research. While specific studies on "this compound" are not extensively documented, related compounds have demonstrated antibacterial effects. The proposed mechanisms often involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The lipophilic nature of the benzoate group can facilitate the passage of the molecule across the bacterial cell wall and membrane, where it can then exert its effects.

Receptor Binding Studies in Model Systems (Non-Clinical)

Structure Activity Relationship Sar Studies for Carbamoylamino Benzoate Analogues

Correlating Structural Modifications with Functional Properties (e.g., UV Absorption)

(Carbamoylamino) benzoate (B1203000) derivatives are structurally related to p-aminobenzoic acid (PABA) esters, a class of compounds historically used as UV filters in sunscreens. The photostability and UV absorption characteristics of these compounds are highly dependent on their molecular structure.

Structural modifications, such as the introduction of substituents on the aromatic ring or alterations to the carbamoyl (B1232498) and benzoate moieties, can significantly impact the UV absorption spectrum. For instance, the absorbance spectrum of organic UV filters can change during UV exposure due to structural transformations, potentially leading to the formation of photoproducts. researchgate.net Some photo-unstable UV filters, like certain benzoate derivatives, can degrade and generate byproducts upon irradiation. rsc.org

The following table summarizes the photostability of some UV filters, highlighting the importance of structural features in determining their response to UV radiation.

UV FilterPhotostability ProfileReference
Ethylhexyl dimethylamino benzoate (OD-PABA)Degraded during UV radiation rsc.orgnih.gov
Ethylhexyl methoxycinnamate (EHMC)Degraded during UV radiation nih.gov
Iso-amylmethoxy-cinnamate (IAMC)Degraded during UV radiation nih.gov
Octocrylene (OCT)Photostable nih.gov
4-Methylbenzyliden camphor (B46023) (4-MBC)Photostable nih.gov
Drometrizole trisiloxanePhotostable UVA and UVB filter drugbank.com
Diethylamino hydroxybenzoyl hexyl benzoateUV filter drugbank.com

Influence of Substituents on Electronic Properties and Reactivity

The electronic properties and reactivity of (Carbamoylamino) benzoate analogues are profoundly influenced by the nature and position of substituents on the benzene (B151609) ring. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their effects are transmitted through the aromatic system via resonance and inductive effects.

The introduction of substituents alters the electron density distribution within the molecule, which in turn affects its reactivity in chemical reactions, such as electrophilic aromatic substitution. For example, an amino group, being an electron-donating group, typically directs incoming electrophiles to the ortho and para positions. The electronic characteristics of substituents can be quantified using parameters like Hammett constants (σ). mdpi.com These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent and can be correlated with various chemical and physical properties. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are valuable tools for studying substituent effects. mdpi.com These methods allow for the calculation of properties like molecular orbital energies, charge distributions, and reaction barriers, providing insights into how substituents modulate the electronic structure and reactivity of the molecule. d-nb.infoscience.gov For instance, the charge of the substituent active region (cSAR) is a descriptor used to characterize substituent effects and can be correlated with traditional substituent constants. d-nb.infoscience.gov

The table below illustrates the classification of common substituents and their expected effect on the electron density of the benzoate ring.

SubstituentClassificationEffect on Electron Density
-NH2, -OH, -ORElectron-Donating (EDG)Increases
-NO2, -CN, -CF3, -COOHElectron-Withdrawing (EWG)Decreases
-CH3, -AlkylWeakly Electron-DonatingSlightly Increases
-F, -Cl, -Br, -IHalogens (Inductively Withdrawing, Resonance Donating)Overall Withdrawing

Systematic studies on substituted benzene derivatives have shown that properties like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are sensitive to substituent effects. asiaresearchnews.com These orbital energies are critical in determining the electronic absorption spectra and the susceptibility of the molecule to undergo oxidation or reduction.

Conformational Effects on Molecular Interactions

The three-dimensional conformation of this compound analogues plays a critical role in their ability to interact with biological targets or other molecules. The flexibility of the molecule, particularly around rotatable bonds such as the C-N bond of the carbamoyl group and the ester linkage, allows it to adopt various spatial arrangements.

The conformation of a molecule can be influenced by intramolecular and intermolecular interactions, such as hydrogen bonding and steric hindrance. For example, the carbamoylamino group (-NHCONH2) has the capacity to act as both a hydrogen bond donor and acceptor, which can lead to specific intermolecular interactions and the formation of self-assembled structures. The substitution of a phenylamino (B1219803) group with a carbamoylamino group can enhance hydrogen-bonding capacity, potentially improving binding to biological targets.

Studies on related urea (B33335) and thiourea (B124793) derivatives of benzoate have revealed that the orientation of aromatic rings and functional groups can lead to different self-assembly patterns. acs.orgacs.org These self-assemblies can differ based on the solvent and the specific nature of the substituents. acs.orgacs.org The ability to form different stable crystal structures, known as polymorphism, is also a consequence of conformational flexibility and variations in intermolecular interactions. researchgate.net

The interaction of these molecules with biological targets, such as enzymes or receptors, is highly dependent on a complementary fit between the ligand's conformation and the binding site's topology. The amino group can form hydrogen bonds, while other parts of the molecule can engage in hydrophobic interactions, collectively contributing to the binding affinity.

Design and Synthesis of SAR Libraries for Target Validation

The systematic exploration of structure-activity relationships often involves the design and synthesis of a library of related compounds. This approach allows researchers to methodically probe the effects of various structural modifications on a particular activity. diva-portal.orgnih.gov

The design of an SAR library for this compound analogues would typically involve varying substituents at different positions of the benzoate ring and modifying the carbamoyl moiety. diva-portal.orgnih.gov Computational tools can be employed in the design phase to prioritize compounds with a higher likelihood of desired activity, a process known as in silico screening or virtual screening. chemrxiv.org

The synthesis of these libraries can be achieved through various organic chemistry reactions. For example, the core this compound structure can be assembled through the reaction of an aminobenzoate with an isocyanate or by other multi-step synthetic routes. ontosight.ai2017erp.com Subsequent modifications can introduce a diversity of functional groups.

Once synthesized, the compounds in the library are screened for their biological or functional properties. nih.gov The resulting data, which correlates structural changes with activity, is then used to build an SAR model. This model can guide the design of the next generation of compounds with further optimized properties. diva-portal.orgnih.gov For instance, if a particular substituent at a specific position leads to a significant increase in activity, further exploration around that "hotspot" would be warranted. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and materials development. rsc.orgidrblab.net

Environmental Considerations and Fate of Carbamoylamino Benzoate

Environmental Degradation Pathways and Mechanisms

The degradation of a chemical compound in the environment can occur through various biotic and abiotic processes. For (Carbamoylamino) benzoate (B1203000), specific degradation pathways have not been extensively documented. However, the degradation of benzoate, a core component of its structure, is well-studied. Benzoate is known to be a common intermediate in the anaerobic metabolism of aromatic compounds. ethz.ch

Under aerobic conditions, benzoate can be metabolized by microorganisms through two primary branches: dioxygenation to form catechol or monooxygenation to form protocatechuate. ethz.ch Another aerobic pathway involves the activation of benzoate to benzoyl-CoA, which is then further oxidized. nih.govcsic.es This latter pathway is considered a hybrid as it begins with an activation step typical of anaerobic pathways. csic.es

Anaerobic degradation of benzoate also proceeds via its activation to benzoyl-CoA, followed by ring reduction and cleavage. csic.esresearchgate.net The stability of the capability of microbial communities to degrade benzoate can be influenced by the presence or absence of oxygen. For instance, aerobically grown biomass can rapidly lose its ability to degrade benzoate under anoxic conditions. nih.gov

Abiotic degradation processes, such as photolysis and hydrolysis, are also key to a chemical's environmental persistence. For example, the related compound benzoic acid does not undergo significant hydrolysis or photolysis. regulations.gov Given the lack of specific studies on (Carbamoylamino) benzoate, its susceptibility to these degradation mechanisms remains uncharacterized.

Persistence and Bioaccumulation Potential

Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is the process by which it concentrates in organisms. ebrc.de There is no specific data available on the persistence and bioaccumulation potential of this compound.

However, for benzoates in general, the potential for bioaccumulation is often considered low. For instance, an estimated bioconcentration factor (BCF) for chlorimuron-ethyl, a compound containing a benzoate moiety, suggests a low potential for bioconcentration in aquatic organisms. nih.gov The persistence of benzoates can be relatively low in environments with active microbial populations due to their biodegradability. Sodium benzoate, for example, is readily biodegradable. regulations.gov The persistence of this compound would depend on its specific susceptibility to microbial degradation and other environmental dissipation processes.

Ecotoxicological Studies in Non-Vertebrate Models

Ecotoxicological studies are essential for determining the potential harm a chemical can cause to ecosystems. Non-vertebrate models, such as daphnids and algae, are commonly used for this purpose. epa.gov The use of alternative models like the zebrafish embryo is also gaining prominence in ecotoxicology for assessing the potential toxicity of substances. scielo.br

Currently, there is a lack of publicly available ecotoxicological studies on this compound using non-vertebrate models. While some benzoates have been assessed for their ecological risk and found to have a low potential for causing harm, this is not a direct indication of the toxicity profile of this compound. canada.ca For instance, emamectin (B195283) benzoate has shown toxicity to aquatic invertebrates like Daphnia. agrica.co.il Without specific testing, the ecotoxicological effects of this compound on non-vertebrate organisms remain unknown.

Remediation and Mitigation Strategies for Environmental Release

In the event of environmental contamination, various remediation and mitigation strategies can be employed. remediationstrategies.comresearchgate.net These can range from physical removal of contaminated soil to in-situ bioremediation, which utilizes microorganisms to break down pollutants. frontiersin.org

For contaminants similar in structure to the benzoate portion of the molecule, nature-based remediation technologies have been explored. For example, activated carbon has been used to bind hydrophobic organic contaminants in sediments, reducing their bioavailability to aquatic organisms. nih.gov Microbial-mediated bioremediation offers a potentially sustainable approach to cleaning up contaminated environments. frontiersin.org However, in the absence of specific information on the environmental behavior and toxicity of this compound, no targeted remediation or mitigation strategies have been developed for this particular compound. General strategies for managing chemical spills and releases would apply, with a focus on containment and preventing entry into waterways. chemos.de

Analytical Methodologies for Detection and Characterization of Carbamoylamino Benzoate

Chromatographic Separation Techniques (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of non-volatile and thermally sensitive compounds, making it suitable for analyzing benzoate (B1203000) derivatives.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. Separation would be based on the compound's hydrophobicity.

Column: A common choice would be a C18 column, such as an Atlantis dC18 or a Hichrom C18. nih.gov These columns have a non-polar stationary phase that retains the analyte based on its interaction with the non-polar alkyl chains.

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. nih.govsid.ir The ratio of the organic to aqueous phase can be adjusted to optimize the retention time and separation. For instance, a mobile phase of methanol and a phosphate (B84403) buffer at a pH of 3.0 (40:60 v/v) has been used for separating sodium benzoate. nih.gov For compounds with different polarities, a gradient elution, where the mobile phase composition is changed over time, might be necessary to achieve adequate separation. nih.gov

Flow Rate: A flow rate of around 1.0 mL/minute is common for standard analytical HPLC columns. nih.gov

Injection Volume: Typically, a small volume, such as 10 µL, is injected onto the column. nih.gov

Gas Chromatography (GC): Gas chromatography is generally suitable for volatile and thermally stable compounds. For non-volatile compounds like (Carbamoylamino) benzoate, derivatization would likely be necessary to increase volatility. This could involve converting the carbamoylamino group to a less polar and more volatile derivative.

Interactive Data Table: Potential HPLC Parameters

ParameterTypical Value/TypeRationale
Technique Reversed-Phase HPLCSuitable for non-volatile organic compounds.
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention for moderately polar compounds. nih.gov
Mobile Phase Methanol/Acetonitrile and Buffered WaterAllows for adjustment of polarity to control retention. nih.govsid.ir
Detection UV-Vis at ~254 nmBenzoate structures typically absorb UV light. nih.gov
Flow Rate 1.0 mL/minStandard for analytical columns of this size. nih.gov

Spectroscopic Detection Methods (e.g., UV-Vis Spectroscopy)

Spectroscopic methods are essential for both the detection and structural elucidation of chemical compounds.

UV-Vis Spectroscopy: this compound would be expected to have a significant ultraviolet (UV) absorbance due to the presence of the benzoate aromatic ring.

Wavelength: The benzoate functional group typically exhibits strong absorbance in the UV region. A common detection wavelength for benzoate-containing compounds is around 254 nm. nih.gov For more specific analysis, a full UV spectrum can be recorded to determine the wavelength of maximum absorbance (λmax), which can then be used for quantitative measurements. In some cases, multiple wavelengths may be monitored to improve selectivity. nih.gov

Infrared (IR) Spectroscopy: Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, characteristic absorption peaks would be expected for the following groups:

N-H stretching of the carbamoyl (B1232498) group.

C=O stretching of the benzoate ester and the carbamoyl group.

C-O stretching of the ester.

Aromatic C-H and C=C stretching of the benzoate ring.

Analysis of the IR spectrum can confirm the presence of these key functional groups and help in the structural characterization of the molecule. fyxzz.cn

Quantitative Analysis Techniques

For determining the concentration of this compound in a sample, a quantitative analysis method would be developed, typically using HPLC with UV detection.

External Standard Method: This is a common approach where a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. kemdikbud.go.id The response of the detector (e.g., peak area from the chromatogram) is plotted against the concentration. kemdikbud.go.id The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve. kemdikbud.go.id

Linearity: The method should be validated to ensure that the detector response is linear over a specific concentration range. fyxzz.cn

Limits of Detection (LOD) and Quantitation (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. sid.ir

Sample Preparation Strategies for Diverse Matrices

The strategy for preparing a sample for analysis depends heavily on the matrix in which the this compound is present.

Solid Samples (e.g., pharmaceutical formulations, food):

Dissolution: The sample would first be dissolved in a suitable solvent. Methanol is often a good starting choice for many organic compounds. sid.ir

Extraction: If the analyte is present in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to separate it from interfering substances. For example, a sample might be dissolved in an aqueous solution and then extracted with an organic solvent like ethyl acetate. mhlw.go.jp

Filtration: Prior to injection into the HPLC, the sample solution should be filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter that could damage the column. cipac.org

Liquid Samples (e.g., beverages, biological fluids):

Dilution: The sample may need to be diluted with the mobile phase or a suitable solvent to bring the analyte concentration within the linear range of the analytical method. kemdikbud.go.id

Protein Precipitation: For biological samples like plasma, proteins may need to be precipitated using a solvent like acetonitrile and then removed by centrifugation.

Solid-Phase Extraction (SPE): SPE can be used to concentrate the analyte and remove matrix components. A styrene-divinylbenzene copolymer cartridge could potentially be used to retain the this compound, which can then be eluted with a stronger solvent. mhlw.go.jp

Future Research Directions for Carbamoylamino Benzoate

Exploration of Novel Synthetic Pathways and Sustainable Production

The future synthesis of (carbamoylamino) benzoate (B1203000) derivatives is geared towards the development of more efficient, versatile, and environmentally sustainable methods. Research is moving beyond traditional approaches to embrace innovative catalytic systems and bio-inspired processes.

One promising direction is the application of modern synthetic methodologies, such as those reviewed for related heterocyclic compounds like 3-(carbamoylamino)benzofuran-2(3H)-ones. researchgate.net These approaches could be adapted for (carbamoylamino) benzoates, potentially involving novel cyclization and modification strategies. researchgate.net For instance, the synthesis of complex derivatives often involves multiple steps starting from readily available materials. Future work will likely focus on streamlining these multi-step sequences into more efficient, one-pot, or tandem reactions.

Furthermore, the drive for "green chemistry" is pushing the exploration of sustainable production methods. This includes the use of renewable raw materials and biocatalysis. basf.commdpi.com Inspired by metabolic pathways found in microorganisms, researchers may develop enzymatic processes to synthesize (carbamoylamino) benzoates, offering high selectivity and mild reaction conditions. researchgate.net The adoption of biomass balance approaches, where fossil feedstocks are replaced with renewable ones in the production chain, represents a significant step towards reducing the carbon footprint of these chemical compounds. basf.com

Development of Advanced (Carbamoylamino) benzoate Materials

The unique structural features of (carbamoylamino) benzoates make them attractive building blocks for the creation of advanced materials with tailored properties. Future research will likely focus on incorporating this moiety into polymers, functional coatings, and smart materials.

Derivatives of this compound are already being used in the development of new polymers and coatings due to their distinct chemical properties. A particularly exciting frontier is the development of functional materials for bioanalytical and material sciences. For example, related structures have been engineered as chemiluminescent protective groups. researchgate.net This opens the door for creating this compound-based sensors that can detect specific enzymes or respond to mechanical stress through light emission, finding applications in diagnostics and mechanoluminescent sensing. researchgate.net

The principles used in designing other advanced materials, such as metal-organic frameworks (MOFs), can inform the development of this compound-based structures. mit.edu By systematically modifying the components and their arrangement, researchers can design porous materials for specific applications like gas storage or catalysis. mit.edu The carbamoylamino group, with its capacity for hydrogen bonding, can play a crucial role in directing the self-assembly of these supramolecular structures. ontosight.ai

Deeper Mechanistic Understanding of Molecular Interactions in Non-Clinical Systems

A fundamental understanding of how (carbamoylamino) benzoates interact with biological macromolecules at a molecular level is crucial for unlocking their full potential. Future research will employ a combination of biophysical techniques and structural biology to elucidate these interactions in non-clinical settings.

Studies on similar small molecules, such as methyl benzoate derivatives, interacting with model proteins like bovine serum albumin (BSA), provide a roadmap for this research. nih.gov Techniques like steady-state and time-resolved fluorescence spectroscopy can be used to determine key binding parameters. nih.gov These studies reveal the nature of the interaction, whether it is static or dynamic quenching, and allow for the calculation of binding constants and stoichiometry. nih.gov

Table 2: Investigated Molecular Interactions of Benzoate Derivatives

Interacting Molecules Technique(s) Key Findings Reference
Methyl benzoate derivatives + Bovine Serum Albumin (BSA) Fluorescence Spectroscopy Static quenching mechanism; 1:1 interaction; Hydrogen bonding is predominant. nih.gov
Urea (B33335) derivatives + Benzoate anion NMR Titration High binding affinity observed, even in competitive solvents. mdpi.com

Thermodynamic analysis, by determining the changes in enthalpy (ΔH) and entropy (ΔS), can clarify the primary forces driving the binding event, such as hydrogen bonding or hydrophobic interactions. nih.gov Furthermore, research into enzyme-substrate interactions, like that of para-hydroxybenzoate hydroxylase, shows how the protein environment can isolate the substrate and influence its reactivity through specific hydrogen bond networks. nih.gov Applying these approaches to this compound derivatives will provide detailed insights into their mechanism of action at specific molecular targets. nih.gov

Computational Predictions for Novel Applications

Computational modeling has become an indispensable tool in chemical and materials research, enabling the prediction of properties and the rational design of new molecules and materials. The future of this compound research will be heavily influenced by these in silico approaches.

Computational methods like Density Functional Theory (DFT) can be performed to understand the electronic structure and reactivity of these compounds. grafiati.com Such calculations can guide the synthesis of derivatives with desired properties. For more complex systems, molecular dynamics simulations can predict the stability and conformational changes of (carbamoylamino) benzoates when interacting with proteins or other biological targets. researchgate.net

A significant area of growth is the use of machine learning and computational screening to discover novel applications. mit.edu By training models on existing data, researchers can predict the stability and potential utility of hypothetical this compound-based materials, such as metal-organic frameworks, for applications like greenhouse gas capture. mit.edu This predictive modeling can drastically accelerate the discovery process, allowing scientists to simulate the properties of a material even before its laboratory synthesis. nanoge.org These computational tools are vital across various fields, from designing catalysts to simulating the effects of drugs on a macroscopic level. rsc.orgmdpi.com Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are also powerful tools for predicting the biological activity of new derivatives and optimizing their structure for specific targets. waocp.org

Interdisciplinary Research Collaborations and Emerging Fields

The diverse potential of (carbamoylamino) benzoates necessitates a multidisciplinary research approach, fostering collaborations between chemists, biologists, material scientists, and computational experts. These collaborations are essential for translating fundamental discoveries into practical applications.

In medicinal chemistry and pharmacology, (carbamoylamino) benzoates serve as scaffolds for developing novel therapeutic agents. ontosight.aiontosight.ai Their potential as antimicrobial, antiviral, or anticancer agents requires close collaboration between synthetic chemists who create the molecules and biologists who test their efficacy and elucidate their mechanisms of action. ontosight.ai

The development of advanced materials based on these compounds is another area ripe for interdisciplinary work. Chemists can synthesize novel polymers or functional surfaces, while material scientists can characterize their physical properties and engineers can integrate them into devices. researchgate.net For example, creating chemiluminescent sensors for bio-imaging involves expertise in organic synthesis, photophysics, and cell biology. researchgate.net The use of these compounds as tool probes in biochemical assays to study enzyme function further highlights the synergy between chemistry and life sciences. ontosight.ai As research progresses, the versatility of the this compound structure will continue to open up new avenues in emerging and intersecting scientific fields.

Q & A

Q. What are the recommended methods for synthesizing (Carbamoylamino) benzoate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling benzoic acid derivatives with carbamoylamine groups via amidation or esterification reactions. Key steps include:
  • Reaction Optimization : Use anhydrous conditions and catalysts like EDCI/HOBt for efficient coupling .
  • Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization.
  • Validation : Confirm purity via HPLC (≥98% purity threshold) and structural integrity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .
  • Example Data Table :
ParameterCondition/Result
Reaction Yield65–75%
HPLC Purity98.5% (C18 column, 254 nm)
NMR (δ, ppm)7.8–8.2 (aromatic H)

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies should simulate physiological environments (e.g., pH 2–8, 37°C) and include:
  • Time-Course Analysis : Monitor degradation via UV-Vis spectroscopy or LC-MS at 0, 6, 12, 24, and 48 hours .
  • Matrix Effects : Test stability in plasma/serum to evaluate protein binding .
  • Kinetic Modeling : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order kinetics .

Advanced Research Questions

Q. What strategies can resolve contradictions in efficacy data between in vitro and in vivo studies of this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. Address these by:
  • Pharmacokinetic Profiling : Measure plasma concentrations, metabolite identification (via LC-MS/MS), and tissue distribution in animal models .
  • Dose-Response Calibration : Align in vitro IC50_{50} values with achievable in vivo plasma levels .
  • Systematic Review : Apply Cochrane criteria (e.g., risk-of-bias assessment) to reconcile conflicting clinical data, as seen in sodium benzoate trials .

Q. How can computational chemistry predict the interaction between this compound and biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to:
  • Identify Binding Sites : Align the compound with target proteins (e.g., enzymes, receptors) using PyMOL .
  • Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA/GBSA methods .
  • Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What experimental designs are optimal for evaluating the toxicity profile of this compound in preclinical models?

  • Methodological Answer : Follow OECD guidelines for acute/subchronic toxicity:
  • In Vivo Models : Dose rodents (e.g., LD50_{50} determination) and monitor hematological, hepatic, and renal parameters .
  • In Silico Tools : Predict toxicity using QSAR models (e.g., Toxtree, ProTox-II) to prioritize high-risk endpoints .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for study justification .

Data Contradiction and Reproducibility

Q. How can researchers address variability in chromatographic analysis of this compound?

  • Methodological Answer : Optimize ion-pair reverse-phase HPLC conditions:
  • Column Selection : C18 with 5 µm particle size and 150 mm length .
  • Mobile Phase : 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (60:40) for peak symmetry .
  • Robustness Testing : Vary pH (±0.2), temperature (±5°C), and flow rate (±10%) to assess method reliability .

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :
  • Standardized Protocols : Document reaction parameters (e.g., stoichiometry, solvent purity) in supplementary materials .
  • Collaborative Validation : Share samples with independent labs for NMR and LC-MS cross-verification .
  • Data Transparency : Publish raw spectral data and crystallization conditions in open-access repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.